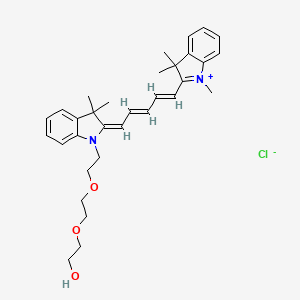
N-methyl-N'-(hydroxy-PEG2)-Cy5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N'-(hydroxy-PEG2)-Cy5 is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a hydroxyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance during binding.
Aplicaciones Científicas De Investigación
Applications in Nanomaterials
PEGylation and PolyPEGylation of Nanodiamonds N-methyl-N'-(hydroxy-PEG2)-Cy5, as a derivative of polyethylene glycol (PEG), shares similarities with PEG and its derivatives which have been extensively used in the modification of nanomaterials for biomedical applications. PEGylation, the process of attaching PEG chains to another molecule, has been specifically applied to nanodiamonds to enhance their dispersibility in organic media and water, which is crucial for biomedical applications. For instance, nanodiamonds conjugated with PEG exhibited improved dispersibility, and the poly(PEGMA) functionalized nanodiamonds dispersed well in water due to high graft ratios and molecular weight. This implies that similar PEG derivatives could potentially be used to modify nanodiamonds or similar nanomaterials, enhancing their applicability in biomedicine (Zhang et al., 2012).
Biodegradable Polymer Alternatives
Functionalizable Hydrophilic Polycarbonate Poly(ethylene glycol) (PEG), to which this compound is structurally related, is widely used in nanomedicines. However, the drawbacks of PEG have led to the exploration of alternative hydrophilic polymers. Polycarbonates based on bis-MPA derivatives are being considered as degradable alternatives to PEG, offering water solubility, minimal toxicity, and the possibility to introduce functionalities. A specific polycarbonate analogue, PMHPAC, has been developed as a highly water-soluble, low cyto-/immuno-toxic, and readily functionalizable polymer, suggesting that similar PEG derivatives might also be adapted for these applications (Cho et al., 2015).
Enhancing Biocompatibility and Reducing Protein Adsorption
Hydrophilic and Protein-Resistant Coatings Surface modification to impart hydrophilic properties and reduce protein adsorption is crucial in various applications, especially in biomaterials and medical devices. PEG and its derivatives are known for their capacity to reduce protein adsorption, a property that can be applied to make surfaces more biocompatible and resistant to fouling. For instance, the conjugation of PEG on hydrophobic poly(dimethylsiloxane) surfaces created a hydrophilic and anti-fouling surface, significantly reducing the adsorption of proteins. This indicates that similar modifications using PEG derivatives, including this compound, could be employed to create hydrophilic, protein-resistant coatings for various biomedical applications (Guo et al., 2007).
Propiedades
Fórmula molecular |
C32H41ClN2O3 |
|---|---|
Peso molecular |
537.14 |
Nombre IUPAC |
2-[2-[2-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
NEMABWCDKYHROP-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO, DMF, DCM, Water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-methyl-N'-(hydroxy-PEG2)-Cy5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide](/img/structure/B1193230.png)

![[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1193235.png)
